molecular formula C9H14N2O2 B179738 ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate CAS No. 18999-48-9

ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Cat. No.: B179738
CAS No.: 18999-48-9
M. Wt: 182.22 g/mol
InChI Key: ZWDNBRFFSIJPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential drug candidate due to its imidazole core, which is a common motif in many pharmaceuticals.

    Industry: Utilized in the development of new materials and catalysts

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs . Additionally, this compound can interact with proteins that have histidine residues, as the imidazole ring can form hydrogen bonds and coordinate with metal ions . These interactions can influence the activity of the enzymes and proteins, thereby affecting various biochemical pathways.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction . For example, the imidazole ring can bind to histidine kinases, which are involved in phosphorylation processes that regulate cell function . This compound can also impact gene expression by interacting with transcription factors that bind to DNA . Additionally, it can influence cellular metabolism by affecting enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The imidazole ring can coordinate with metal ions in the active sites of enzymes, leading to enzyme inhibition or activation . This compound can also form hydrogen bonds with amino acid residues in proteins, affecting their structure and function . Furthermore, it can modulate gene expression by binding to transcription factors and influencing their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression . These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to elicit a biological response . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . This compound can also affect metabolic flux by influencing the activity of key enzymes in metabolic pathways . Additionally, it can alter metabolite levels by modulating enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via specific transporters and can bind to proteins that facilitate its distribution within the cell . This compound can also accumulate in certain tissues, depending on its affinity for specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, where it can exert its effects . The localization of this compound can affect its activity and function, as it can interact with different biomolecules in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate typically involves the reaction of 2-methylimidazole with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the carbon atom of the bromoalkane, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is unique due to its specific ester functional group, which can be hydrolyzed to form carboxylic acids or further modified to create a variety of derivatives. This versatility makes it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

ethyl 3-(2-methylimidazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-13-9(12)4-6-11-7-5-10-8(11)2/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDNBRFFSIJPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377420
Record name ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18999-48-9
Record name ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Reactant of Route 3
Reactant of Route 3
ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Reactant of Route 4
Reactant of Route 4
ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Reactant of Route 5
Reactant of Route 5
ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Reactant of Route 6
Reactant of Route 6
ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.